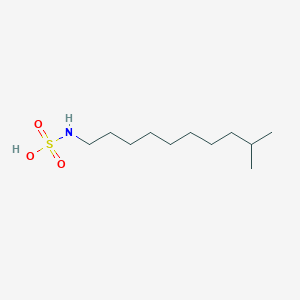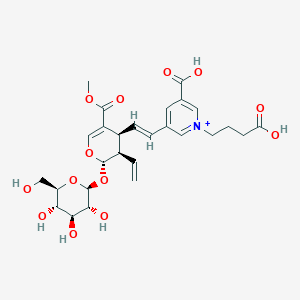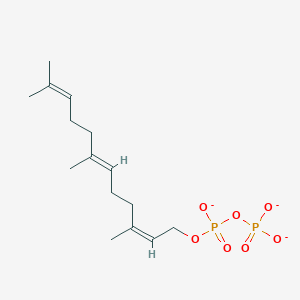
2-cis,6-trans-Farnesyl diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cis,6-trans-farnesyl diphosphate(3-) is trianion of 2-cis,6-trans-farnesyl diphosphate arising from deprotonation of the diphosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-cis,6-trans-farnesyl diphosphate.
Scientific Research Applications
Enzyme Catalysis and Reaction Mechanisms
2-cis,6-trans-Farnesyl diphosphate is involved in various enzymatic processes. For instance, octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) use it in reactions with isopentenyl diphosphate to produce compounds with trans- and cis-double bonds, displaying distinct reaction mechanisms for cis- and trans-prenyltransferases (Lu, Liu, & Liang, 2009).
Biochemical Synthesis and Isomerization
2-cis,6-trans-Farnesyl diphosphate plays a crucial role in the biochemical synthesis of various compounds. Enzymes from Andrographis tissue culture utilize it for hydrolysis and isomerization processes, creating different forms of farnesol (Mackie & Overton, 1977).
Involvement in Polyisoprene Biosynthesis
In plants, this compound is essential for cis-1,4-polyisoprene (natural rubber) biosynthesis. It acts as a small transallylic diphosphate initiator for the elongation process. The enzyme systems in plants mirror those in animals, where trans-prenyl transferases are soluble enzymes, and cis-prenyl transferases are membrane-bound (Cornish, 1993).
Role in Bacterial Peptidoglycan Biosynthesis
2-cis,6-trans-Farnesyl diphosphate is integral to bacterial peptidoglycan biosynthesis. A key enzyme, undecaprenyl diphosphate synthase (UPPS), mediates this process by catalyzing reactions involving isopentenyl diphosphate (IPP) (Teng & Liang, 2012).
Applications in Enzyme Inhibition Studies
This compound is used in enzyme inhibition studies, such as analyzing the inhibition kinetics of sesquiterpene cyclases, which are essential for biosynthesis of various compounds in nature (Chen & Chiu, 2006).
Insights into Enzyme-Catalyzed Cyclization Pathways
2-cis,6-trans-Farnesyl diphosphate aids in understanding the cyclization pathways catalyzed by enzymes like tobacco 5-epi-aristolochene synthase, providing insights into the diversity of sesquiterpene skeletons in nature (Noel et al., 2010).
Impact on Plant Physiology
Overexpression of farnesyl diphosphate synthase, which utilizes this compound in Arabidopsis mitochondria, affects plant physiology, triggering light-dependent lesion formation and altering cytokinin homeostasis (Manzano et al., 2006).
Structural Insights from Crystallography
The crystal structure of enzymes like undecaprenyl diphosphate synthase, which uses 2-cis,6-trans-Farnesyl diphosphate, provides valuable insights into the mechanism of cis-prenyl chain elongation crucial for bacterial cell walls (Fujihashi et al., 2001).
Design of Photoactive Analogs for Medicinal Studies
Photoactive analogs of this compound are designed for studying isoprenoid-utilizing enzymes, which are significant in drug design and semisynthesis of medicines (Vervacke, Wang, & Distefano, 2013).
Understanding Enzyme Kinetics and Catalytic Mechanisms
The study of 2-cis,6-trans-Farnesyl diphosphate helps in understanding the kinetics and mechanisms of prenyltransferases, crucial for synthesizing various prenyl oligomers or polymers (Liang, 2009).
properties
Product Name |
2-cis,6-trans-Farnesyl diphosphate(3-) |
|---|---|
Molecular Formula |
C15H25O7P2-3 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
[oxido-[(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3/b14-9+,15-11- |
InChI Key |
VWFJDQUYCIWHTN-PVMFERMNSA-K |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)

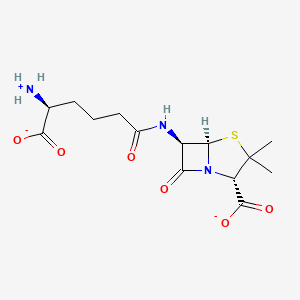
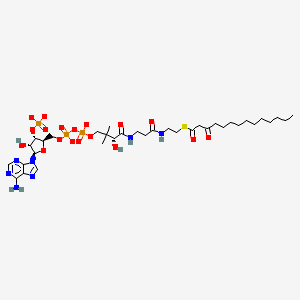


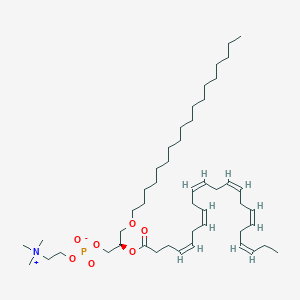
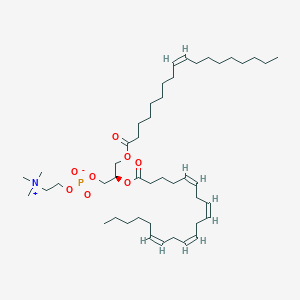
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
